An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,1-Triethoxypentane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,1-Triethoxypentane
A Surrogate for the Elucidation of 1,1,1-Tributoxypentane's Profile
Introduction: The Orthoester Core in Modern Chemistry
Orthoesters, formally known as 1,1,1-trialkoxyalkanes, represent a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. This arrangement imparts a distinctive reactivity profile, rendering them valuable intermediates in organic synthesis and key components in advanced materials and drug delivery systems. While the specific compound 1,1,1-tributoxypentane is not extensively documented in scientific literature, its close structural analog, 1,1,1-triethoxypentane, serves as an excellent surrogate for understanding the fundamental chemical properties and structural nuances of this family of molecules. This guide will provide an in-depth technical overview of 1,1,1-triethoxypentane, offering insights into its structure, properties, synthesis, and reactivity, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The defining feature of orthoesters is their susceptibility to acid-catalyzed hydrolysis, a property that is ingeniously exploited in various applications. In the realm of drug development, for instance, polymers incorporating orthoester linkages, known as poly(ortho esters), are designed as biodegradable matrices for the controlled release of therapeutic agents.[1][2] The rate of hydrolysis, and consequently drug release, can be finely tuned by modulating the chemical environment of the orthoester moiety. This guide will delve into the mechanistic underpinnings of this and other key reactions, providing a robust framework for the rational design and application of orthoester-containing systems.
Chemical Structure and Properties of 1,1,1-Triethoxypentane
1,1,1-Triethoxypentane, also known as triethyl orthovalerate, possesses a central tetrahedral carbon atom bonded to a butyl group and three ethoxy groups. This structure is the basis for its chemical behavior and physical characteristics.
Molecular Structure
The molecular formula of 1,1,1-triethoxypentane is C₁₁H₂₄O₃.[3] Its structure is characterized by a pentane chain with the first carbon atom being the orthoester carbon, which is bonded to three ethoxy (-OCH₂CH₃) groups.
Caption: Chemical structure of 1,1,1-Triethoxypentane.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O₃ | [3] |
| Molecular Weight | 204.31 g/mol | [3] |
| IUPAC Name | 1,1,1-triethoxypentane | [3] |
| CAS Number | 919-29-9 | [3] |
| Boiling Point (estimated) | 190-200 °C | |
| Density (estimated) | 0.88 g/cm³ | |
| XLogP3 | 2.8 | [3] |
Spectroscopic Profile
The spectroscopic data for 1,1,1-triethoxypentane can be predicted based on its structure and by analogy to similar orthoesters and ethers.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl and ethoxy groups. The protons on the carbon adjacent to the three oxygen atoms (the α-methylene group of the butyl chain) would appear as a triplet at approximately 1.5-1.7 ppm. The methylene protons of the ethoxy groups (-OCH₂CH₃) would be observed as a quartet around 3.4-3.6 ppm, and the methyl protons of the ethoxy groups (-OCH₂CH₃) would appear as a triplet around 1.1-1.2 ppm. The remaining methylene and methyl protons of the butyl group would appear in the upfield region (0.8-1.4 ppm).
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would feature a unique signal for the central orthoester carbon (C1) in the range of 110-120 ppm. The carbons of the ethoxy groups would appear at approximately 58-60 ppm (-OCH₂) and 15-17 ppm (-CH₃). The carbons of the butyl chain would have distinct signals, with the carbon α to the orthoester group appearing around 35-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[4] The spectrum would also show C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region.[5] The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key feature distinguishing it from esters.[5]
-
Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 204 would likely be weak or absent due to the lability of the orthoester functionality. The fragmentation pattern would be dominated by the loss of ethoxy radicals (•OCH₂CH₃) and ethanol (HOCH₂CH₃), leading to prominent peaks at m/z = 159 (M - 45) and the formation of a stable dioxonium ion.
Synthesis of 1,1,1-Triethoxypentane
The most common and direct method for the synthesis of orthoesters like 1,1,1-triethoxypentane is the Pinner reaction .[6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
Pinner Reaction: Mechanism and Causality
The Pinner reaction proceeds in two main stages. First, the nitrile is activated by an acid, typically anhydrous hydrogen chloride, to form a nitrilium ion. This electrophilic species is then attacked by the alcohol to form an imidate salt, also known as a Pinner salt. In the presence of excess alcohol, the Pinner salt can be converted to the corresponding orthoester. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate intermediate to an ester.
Caption: Simplified workflow of the Pinner reaction for 1,1,1-triethoxypentane synthesis.
Experimental Protocol: Synthesis of 1,1,1-Triethoxypentane
This protocol is adapted from general procedures for the Pinner synthesis of orthoesters.
Materials:
-
Valeronitrile (pentanenitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Anhydrous sodium carbonate
-
Reaction vessel equipped with a gas inlet tube, a stirrer, and a drying tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, place a solution of valeronitrile (1 equivalent) in anhydrous diethyl ether.
-
Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue the gas flow until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms.
-
Alcoholysis: Add anhydrous ethanol (at least 3 equivalents) to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: The reaction mixture is filtered to remove ammonium chloride. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous sodium carbonate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,1,1-triethoxypentane.
Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and gas chromatography. The absence of nitrile and ester impurities confirms the successful completion of the reaction.
Reactivity of 1,1,1-Triethoxypentane
The reactivity of 1,1,1-triethoxypentane is dominated by the orthoester functionality. It is stable under basic and neutral conditions but readily undergoes hydrolysis in the presence of acid.
Acid-Catalyzed Hydrolysis
The hydrolysis of orthoesters is a well-studied reaction that proceeds in a stepwise manner.[7][8][9][10][11] The initial step involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to yield an ester and another molecule of alcohol. The resulting ester can be further hydrolyzed to a carboxylic acid and an alcohol under the reaction conditions.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,1,1-triethoxypentane.
This controlled hydrolysis is the cornerstone of the use of poly(ortho esters) in drug delivery, as the degradation of the polymer matrix and subsequent drug release can be triggered by the acidic microenvironment of tissues or the intracellular compartments of cells.[12]
Johnson-Claisen Rearrangement
Orthoesters, such as 1,1,1-triethoxypentane, can participate in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[13][14][15][16][17][18][19] In this reaction, an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[13][14][15][19] The reaction proceeds through the in-situ formation of a mixed ketene acetal, which then undergoes a[13][13]-sigmatropic rearrangement.
Bodroux-Chichibabin Aldehyde Synthesis
Another important reaction involving orthoesters is the Bodroux-Chichibabin aldehyde synthesis.[20][21][22] This reaction provides a method for the formylation of Grignard reagents. The Grignard reagent attacks the central carbon of an orthoformate (a simple orthoester where the alkyl group is hydrogen), leading to the formation of a diethoxymethyl derivative, which upon acidic workup, hydrolyzes to the corresponding aldehyde with one more carbon atom than the initial Grignard reagent.
Applications in Drug Development
The unique chemical properties of orthoesters have led to their significant application in the field of drug development, primarily in the design of biodegradable polymers for controlled drug delivery.[1][2][7][23][24]
Poly(ortho esters) (POEs) are a class of hydrophobic polymers that contain acid-labile orthoester linkages in their backbone.[2] These polymers are attractive for drug delivery for several reasons:
-
Surface Erosion: POEs typically degrade via surface erosion, which leads to a more predictable and zero-order drug release profile compared to bulk-eroding polymers like polylactic-co-glycolic acid (PLGA).[2]
-
Tunable Degradation Rates: The rate of hydrolysis of the orthoester linkages can be controlled by incorporating acidic or basic excipients into the polymer matrix, allowing for the fine-tuning of the drug release rate.
-
Biocompatibility: The degradation products of most POEs are biocompatible and are readily metabolized and cleared from the body.[1][23]
These properties have made POEs the subject of extensive research for a variety of drug delivery applications, including long-term delivery of ophthalmic drugs, local anesthetics, and anticancer agents.[1][7][23]
Safety and Handling
Based on the GHS hazard statements for 1,1,1-triethoxypentane, it is classified as a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation.[3] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.
Conclusion
While 1,1,1-tributoxypentane remains an obscure member of the orthoester family, its structural analog, 1,1,1-triethoxypentane, provides a valuable model for understanding the core chemical principles that govern this class of compounds. The unique reactivity of the orthoester functional group, particularly its susceptibility to acid-catalyzed hydrolysis, has been a driving force for its application in diverse areas of chemical science, most notably in the development of advanced drug delivery systems. A thorough understanding of the structure, properties, synthesis, and reactivity of orthoesters, as detailed in this guide, is essential for researchers and scientists seeking to harness their potential in creating innovative solutions for medicine and beyond.
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